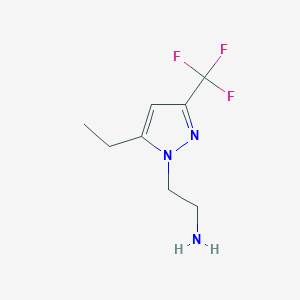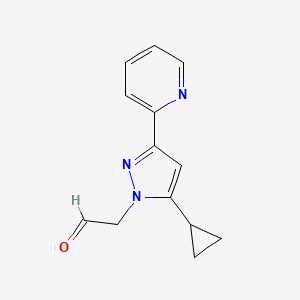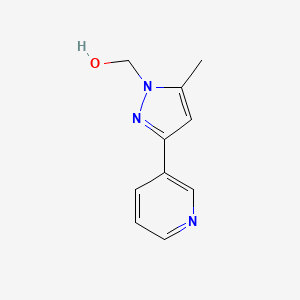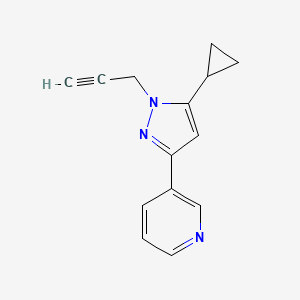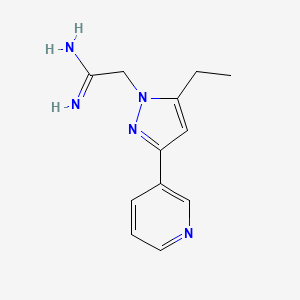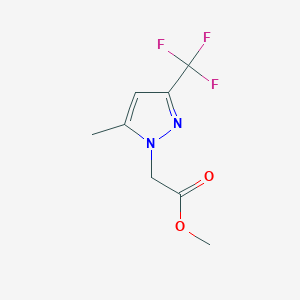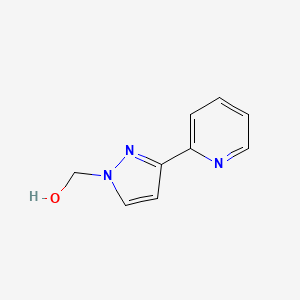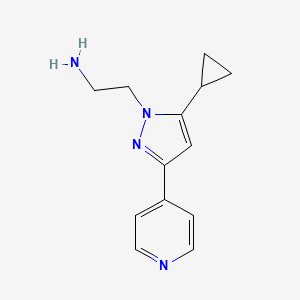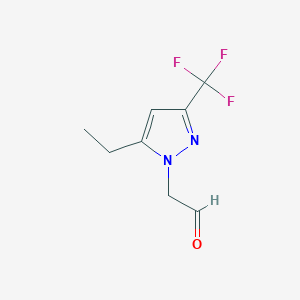
4-(叠氮甲基)-3-乙基-1H-吡唑
描述
4-(Azidomethyl)-3-ethyl-1H-pyrazole, commonly referred to as 4-AMEP, is a compound that has been studied for its potential applications in the fields of medicinal chemistry, medicinal biology, and biochemistry. It is a pyrazole derivative which is composed of a nitrogenous heterocyclic ring structure with an azido group attached to the 4-position of the ring. This compound has shown promising results in a number of studies and is being investigated for its potential use in the development of new drugs and therapeutic agents.
科学研究应用
绿色合成技术
吡唑衍生物,包括 4-(叠氮甲基)-3-乙基-1H-吡唑等化合物,通过绿色化学方法合成,以最大程度地减少对环境的影响。例如,吡喃并[2,3-c]吡唑是通过无溶剂合成获得的,这突出了一种可能适用于类似吡唑化合物的环境友好的途径 (Al-Matar et al., 2010)。
新型合成途径
对吡唑的催化 C-H 芳基化的研究提出了一种合成复杂芳基化吡唑的基础方法,可能包括 4-(叠氮甲基)-3-乙基-1H-吡唑等衍生物。该方法允许将新的芳环连接到吡唑核上的预定位置,为创建具有定制化特性的各种基于吡唑的化合物提供了一个多功能工具 (Goikhman et al., 2009)。
在有机化学中的应用
通过钯催化的交叉偶联反应合成缩合吡唑证明了吡唑衍生物在构建复杂分子结构中的用途。此类方法可适用于合成特定的衍生物,如 4-(叠氮甲基)-3-乙基-1H-吡唑,展示了该化合物在促进开发具有多种功能的新型有机化合物方面的潜力 (Arbačiauskienė et al., 2011)。
抗菌和抗炎剂
尽管没有重点介绍 4-(叠氮甲基)-3-乙基-1H-吡唑在生物学背景中的直接应用,但已经合成并评估了相关的吡唑衍生物的抗菌和抗炎活性。这些发现表明各种吡唑衍生物具有潜在的生物医学应用,这取决于对其特定生物效应和作用机制的进一步研究 (Bekhit et al., 2005)。
作用机制
Target of Action
Many azido compounds are known to be highly reactive and can interact with various biological targets. They often act as mutagens, causing changes in the genetic material of cells .
Mode of Action
Azido compounds can cause mutations by inducing chromosomal breaks, rearrangements, or covalent binding . They are highly reactive towards DNA, which can lead to an increased risk of cancer .
Pharmacokinetics
The pharmacokinetics of a drug refers to how it is absorbed, distributed, metabolized, and excreted (ADME) by the body
Result of Action
Azido compounds can cause genetic mutations, which can lead to various cellular changes and potentially cancer .
生化分析
Biochemical Properties
4-(azidomethyl)-3-ethyl-1H-pyrazole plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances. The nature of these interactions often involves the binding of 4-(azidomethyl)-3-ethyl-1H-pyrazole to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s catalytic activity .
Cellular Effects
The effects of 4-(azidomethyl)-3-ethyl-1H-pyrazole on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in oxidative stress responses and apoptosis. Additionally, 4-(azidomethyl)-3-ethyl-1H-pyrazole can alter cellular metabolism by interacting with key metabolic enzymes, thereby influencing the overall metabolic flux within the cell .
Molecular Mechanism
At the molecular level, 4-(azidomethyl)-3-ethyl-1H-pyrazole exerts its effects through specific binding interactions with biomolecules. One of the primary mechanisms involves the inhibition of enzyme activity by binding to the enzyme’s active site. This binding can lead to conformational changes in the enzyme, rendering it inactive. Additionally, 4-(azidomethyl)-3-ethyl-1H-pyrazole can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(azidomethyl)-3-ethyl-1H-pyrazole can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that 4-(azidomethyl)-3-ethyl-1H-pyrazole is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a reduction in its efficacy. Long-term exposure to 4-(azidomethyl)-3-ethyl-1H-pyrazole has been associated with changes in cellular function, including alterations in cell proliferation and differentiation .
Dosage Effects in Animal Models
The effects of 4-(azidomethyl)-3-ethyl-1H-pyrazole vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects, while higher doses can lead to significant toxicity and adverse effects. For instance, high doses of 4-(azidomethyl)-3-ethyl-1H-pyrazole have been associated with liver toxicity and oxidative stress in animal models. Additionally, threshold effects have been observed, where a certain dosage is required to elicit a measurable biological response .
Metabolic Pathways
4-(azidomethyl)-3-ethyl-1H-pyrazole is involved in several metabolic pathways, interacting with various enzymes and cofactors. One of the primary pathways involves its metabolism by cytochrome P450 enzymes, leading to the formation of reactive intermediates. These intermediates can further interact with other biomolecules, influencing metabolic flux and metabolite levels within the cell. Additionally, 4-(azidomethyl)-3-ethyl-1H-pyrazole can affect the biosynthesis of certain metabolites by modulating the activity of key metabolic enzymes .
Transport and Distribution
The transport and distribution of 4-(azidomethyl)-3-ethyl-1H-pyrazole within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by transporter proteins, influencing its localization and accumulation within different cellular compartments. Additionally, binding proteins can facilitate the distribution of 4-(azidomethyl)-3-ethyl-1H-pyrazole within tissues, affecting its overall bioavailability and efficacy .
Subcellular Localization
The subcellular localization of 4-(azidomethyl)-3-ethyl-1H-pyrazole is crucial for its activity and function. This compound can be localized to specific cellular compartments, such as the endoplasmic reticulum or mitochondria, where it exerts its biochemical effects. Targeting signals and post-translational modifications play a significant role in directing 4-(azidomethyl)-3-ethyl-1H-pyrazole to these compartments. Additionally, the localization of 4-(azidomethyl)-3-ethyl-1H-pyrazole can influence its interactions with other biomolecules, thereby modulating its overall activity .
属性
IUPAC Name |
4-(azidomethyl)-5-ethyl-1H-pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N5/c1-2-6-5(3-8-10-6)4-9-11-7/h3H,2,4H2,1H3,(H,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAVQUFGZOUKBSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=NN1)CN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



